tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

Stereochemistry Enantiomeric purity κ-Opioid receptor

tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 955028-90-7) is a chiral, N-Boc-protected piperidine derivative bearing a hydroxyl group at the 4-position and a methyl substituent at the 3-position in a trans configuration. With a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g·mol⁻¹, it is classified as a heterocyclic building block widely employed in medicinal chemistry.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 955028-90-7
Cat. No. B1429855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
CAS955028-90-7
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyPSDMSGJMWVMEMV-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate: Chiral Piperidine Building Block for Enantioselective Synthesis


tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 955028-90-7) is a chiral, N-Boc-protected piperidine derivative bearing a hydroxyl group at the 4-position and a methyl substituent at the 3-position in a trans configuration. With a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g·mol⁻¹, it is classified as a heterocyclic building block widely employed in medicinal chemistry [1]. The compound contains two defined stereocenters (3R,4R) and features a tert-butyloxycarbonyl (Boc) protecting group that enables orthogonal functionalization strategies [2]. Its predicted physicochemical profile includes a boiling point of 301.4 ± 35.0 °C, a density of 1.067 ± 0.06 g·cm⁻³, and a computed XLogP3-AA of 1.4, indicating moderate lipophilicity suitable for further derivatization [1].

Why Generic or Racemic 4-Hydroxy-3-methylpiperidine Derivatives Cannot Replace tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate


Chiral piperidine building blocks are not interchangeable because the absolute configuration at the 3- and 4-positions directly governs the three-dimensional presentation of pharmacophoric elements in downstream drug candidates. For example, the (3R,4R) enantiomer has been specifically employed as a chiral intermediate in the synthesis of κ-adrenergic receptor antagonists, where the (3S,4S) antipode or racemic mixtures yield distinct receptor subtype selectivity profiles . Furthermore, the Boc protecting group provides acid-labile orthogonal protection that is incompatible with alternative N-protecting groups (e.g., Cbz or benzyl) commonly found on structurally similar piperidine scaffolds; substituting one for another necessitates re-optimization of synthetic routes [1]. These stereochemical and protecting-group differences render generic substitution scientifically indefensible without rigorous comparative data.

Quantitative Differentiation of tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate from Closest Analogs


Enantiomeric Identity: (3R,4R) vs. (3S,4S) Antipode – Impact on Pharmacological Target Engagement

The (3R,4R) enantiomer (CAS 955028-90-7) is the stereoisomer employed in medicinal chemistry campaigns targeting κ-adrenergic and κ-opioid receptors, while the (3S,4S) antipode (CAS 1821740-54-8) has not been reported in the same pharmacological context . Commercial suppliers list the (3R,4R) compound at ≥97% purity, whereas the (3S,4S) enantiomer is typically offered at 95% purity, reflecting differences in synthetic accessibility and demand . Although direct head-to-head biological data for the isolated enantiomers are not publicly available, the defined stereochemistry (InChI Key: PSDMSGJMWVMEMV-RKDXNWHRSA-N) ensures reproducible chirality that is critical for enantioselective synthesis [1].

Stereochemistry Enantiomeric purity κ-Opioid receptor Chiral chromatography

N-Boc Protection vs. N-Cbz Analog: Orthogonal Deprotection Selectivity

The Boc group of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA or HCl/dioxane) that leave benzyl carbamate (Cbz) and benzyl protecting groups intact, enabling sequential deprotection in complex synthetic sequences [1]. The analogous N-Cbz compound benzyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate requires hydrogenolysis (H₂, Pd/C), which is incompatible with reducible functional groups such as alkenes, nitro groups, or certain heterocycles [2]. This orthogonal reactivity is quantified by the differential stability: the Boc group withstands catalytic hydrogenation conditions that would immediately remove the Cbz group.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Physicochemical Property Comparison: Boiling Point and Density vs. Racemic Mixture

Predicted physicochemical properties for the (3R,4R) enantiomer are identical to those of the racemic mixture (CAS 181269-70-5) because these are bulk properties independent of chirality: boiling point 301.4 ± 35.0 °C and density 1.067 ± 0.06 g·cm⁻³ [1]. However, the enantiopure form can be distinguished by chiroptical methods (e.g., specific rotation or chiral HPLC retention time), which are not available for the racemate. The XLogP3-AA of 1.4 indicates moderate lipophilicity consistent with blood–brain barrier penetrability of derived CNS-active compounds [1].

Physicochemical properties Boiling point Density Chromatographic separation

Hazard Profile Differentiation: GHS Classification for Safe Handling vs. Unprotected Piperidine Analogs

The (3R,4R)-Boc-protected compound carries GHS07 warning with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. In contrast, the unprotected 4-hydroxy-3-methylpiperidine hydrochloride (CAS 955028-91-8) presents additional hazards due to its free amine, which is corrosive and hygroscopic . The Boc group attenuates the basicity of the piperidine nitrogen (pKₐ ~10–11 for free amine vs. non-basic carbamate), reducing dermal absorption and inhalation risk during handling [2].

Safety GHS classification Toxicity Handling

Optimal Scientific and Industrial Use Cases for tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate


Enantioselective Synthesis of κ-Adrenergic and κ-Opioid Receptor Modulators

The (3R,4R) stereochemistry is specifically required for constructing the chiral piperidine core of κ-adrenergic receptor antagonists and κ-opioid receptor ligands. Medicinal chemistry teams employ this building block to introduce the hydroxyl and methyl substituents with defined three-dimensional orientation, which directly influence receptor subtype selectivity . Procurement of the enantiopure (3R,4R) form ensures that the final drug candidate's absolute configuration is controlled from the earliest synthetic step.

Orthogonal Deprotection Strategies in Multi-Step Heterocyclic Synthesis

Researchers requiring sequential N-deprotection in the presence of hydrogenation-sensitive functional groups (e.g., alkenes, nitroarenes, or halogenated aromatics) select the Boc-protected scaffold because it is cleaved under non-reducing acidic conditions, preserving reducible moieties [1]. This orthogonal reactivity is essential when the synthetic route incorporates Cbz- or benzyl-protected intermediates that must remain intact until later stages.

Development of CNS-Penetrant Drug Candidates Leveraging Moderate Lipophilicity

The computed XLogP3-AA of 1.4 positions the compound within the optimal lipophilicity window (LogP 1–3) for blood–brain barrier permeability [2]. Medicinal chemists targeting neurological or psychiatric indications utilize this scaffold to balance solubility and membrane permeability during lead optimization, confident that the physicochemical profile is compatible with CNS drug-like space.

High-Purity Chiral Reference Standard for Analytical Method Development

With commercial purity of ≥97% and defined (3R,4R) stereochemistry, this compound serves as a reference standard for chiral HPLC method development and enantiomeric excess determination in quality control laboratories . Its use ensures accurate calibration for detecting the undesired (3S,4S) enantiomer in bulk drug substance batches.

Quote Request

Request a Quote for tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.